![molecular formula C8H15N3O B2786220 6-(Azidomethyl)-2,2-dimethyloxane CAS No. 2138418-15-0](/img/structure/B2786220.png)
6-(Azidomethyl)-2,2-dimethyloxane
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Overview
Description
“6-(Azidomethyl)-2,2-dimethyloxane” likely contains an azide functional group attached to a methyl group, which is then attached to an oxane ring. The oxane ring is a six-membered ring containing one oxygen atom and five carbon atoms. The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon of the oxane ring .
Molecular Structure Analysis
The molecular structure of “6-(Azidomethyl)-2,2-dimethyloxane” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including click reactions like the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Azidomethyl)-2,2-dimethyloxane” would likely be influenced by the presence of the azide group and the oxane ring .Scientific Research Applications
- DMAZ serves as a valuable precursor for synthesizing heterocyclic compounds. Organic azides like DMAZ participate in intermolecular or intramolecular reactions under different conditions (thermal, catalyzed, or noncatalyzed). These reactions lead to the formation of five- or six-membered heterocycles and their fused analogs .
- DMAZ contributes to the synthesis of pyrroles, which are essential building blocks in organic chemistry. It also plays a role in creating other five-membered heterocycles with one heteroatom, such as oxazole and thiazole .
- DMAZ participates in the formation of heterocycles containing two heteroatoms. Pyrazoles and isoxazoles are examples of such compounds. These heterocycles have diverse applications in medicinal chemistry and materials science .
- The azido group in DMAZ can undergo chemoselective reactions, favoring specific C−H and C-N bonds. This selectivity is valuable in designing efficient synthetic routes .
- DMAZ enables the synthesis of complex heterocycles through one-pot domino reactions. These efficient processes involve multiple transformations in a single step, leading to structurally diverse compounds .
- DMAZ participates in [3+2] cycloaddition reactions, where it combines with other reactants to form new rings. These reactions are widely used in organic synthesis .
Heterocycle Synthesis
Pyrroles and Other Five-Membered Rings
Pyrazoles and Isoxazoles
Chemoselective Reactions
One-Pot Domino Reactions
Cycloaddition Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(azidomethyl)-2,2-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGIIMICYAHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azidomethyl)-2,2-dimethyloxane |
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